

Comparing the in-vitro potency of C20H21CIN6O4 with other FLT3 inhibitors

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Compound of Interest

Compound Name: C20H21CIN6O4

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A Comparative Analysis of In-Vitro Potency for Prominent FLT3 Inhibitors

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in-vitro potency of several notable FMS-like tyrosine kinase 3 (FLT3) inhibitors. While the initial request specified a compound with the chemical formula **C20H21CIN6O4**, this molecule could not be definitively identified in publicly available scientific literature and databases. Therefore, this comparison focuses on established FLT3 inhibitors—Quizartinib, Gilteritinib, Midostaurin, and Sorafenib—to serve as a valuable resource for researchers in the field.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has driven the development of targeted inhibitors to block the constitutive activation of the FLT3 signaling pathway.

In-Vitro Potency Comparison of FLT3 Inhibitors

The in-vitro potency of FLT3 inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which

represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC₅₀ values for Quizartinib, Gilteritinib, Midostaurin, and Sorafenib against wild-type FLT3 and common mutations, as determined by various in-vitro assays.

Inhibitor	Target	Assay Type	IC ₅₀ (nM)	Reference
Quizartinib	FLT3-ITD	Cell Viability (MV4-11)	0.40	[1]
FLT3-ITD	Cell Viability (MOLM-13)	0.89	[1]	
FLT3-ITD	Cell Viability (MOLM-14)	0.73	[1]	
Gilteritinib	FLT3-WT	Biochemical	5	[2]
FLT3-ITD	Biochemical	0.7 - 1.8	[2]	
FLT3-D835Y	Cellular	Potent Inhibition	[3]	
Midostaurin	FLT3-ITD	Cell Growth (Ba/F3)	<10	[4]
FLT3-D835Y	Cell Growth (Ba/F3)	<10	[4]	
SYK Kinase	Biochemical	20.8	[5]	
Sorafenib	FLT3-ITD	Biochemical	69.3	[6]
FLT3-ITD	Colony Formation (Primary AML cells)	10	[7]	
FLT3-WT	Colony Formation (Primary AML cells)	2680	[7]	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in-vitro potency data. Below are representative protocols for biochemical and cellular assays commonly used to evaluate FLT3 inhibitors.

Biochemical Kinase Inhibition Assay

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated FLT3 kinase.

Objective: To determine the IC₅₀ value of an inhibitor against purified FLT3 kinase.

Principle: The assay measures the phosphorylation of a substrate by the FLT3 kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like ADP-Glo™, LanthaScreen™, or radioisotope incorporation.

Materials:

- Recombinant human FLT3 kinase (wild-type or mutant)
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
- ATP
- Substrate (e.g., a synthetic peptide or Myelin Basic Protein)
- Test inhibitor (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- In a microplate, add the kinase buffer, recombinant FLT3 kinase, and the substrate.

- Add the serially diluted inhibitor to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).^[9]
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block the autophosphorylation of the FLT3 receptor within a cellular context, providing a more physiologically relevant measure of potency.

Objective: To determine the IC50 value of an inhibitor for the inhibition of FLT3 autophosphorylation in intact cells.

Principle: Cells that endogenously or exogenously express FLT3 (wild-type or mutant) are treated with the inhibitor. The level of phosphorylated FLT3 is then quantified, typically by Western blotting or ELISA.

Materials:

- Cell line expressing FLT3 (e.g., MV4-11, MOLM-13, or Ba/F3 cells engineered to express FLT3 constructs)
- Cell culture medium and supplements
- Test inhibitor (serially diluted)
- Lysis buffer
- Antibodies: primary antibody against phosphorylated FLT3 (p-FLT3) and a primary antibody for total FLT3 (as a loading control).

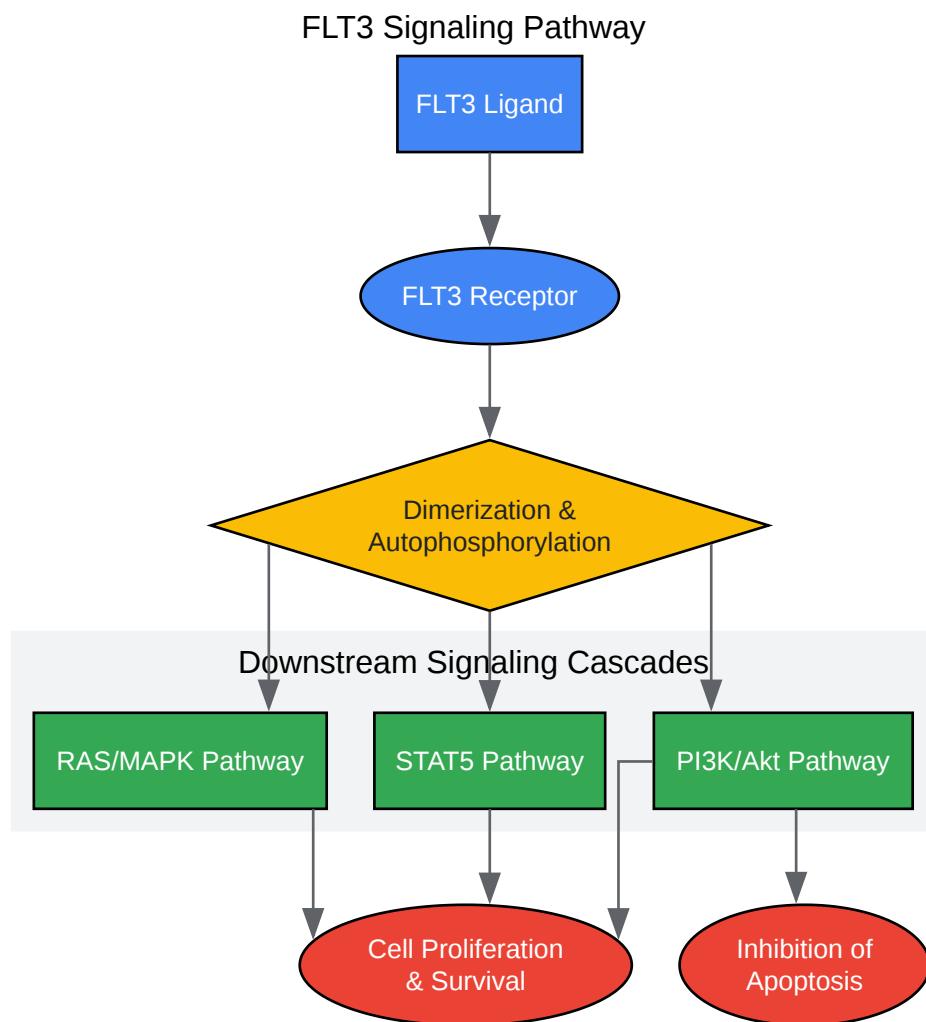
- Secondary antibody conjugated to a detectable marker (e.g., HRP)
- Western blot or ELISA reagents and equipment

Procedure:

- Seed the cells in a multi-well plate and allow them to adhere or stabilize.
- Treat the cells with serially diluted concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
- For wild-type FLT3, stimulate the cells with FLT3 ligand (FL) to induce receptor activation. This step is not necessary for constitutively active mutants like FLT3-ITD.
- Wash the cells and lyse them to extract cellular proteins.
- Determine the protein concentration of the lysates.
- Analyze the levels of p-FLT3 and total FLT3 using Western blotting or ELISA.
- Quantify the band intensities (for Western blot) or the signal (for ELISA).
- Normalize the p-FLT3 signal to the total FLT3 signal.
- Plot the percentage of p-FLT3 inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

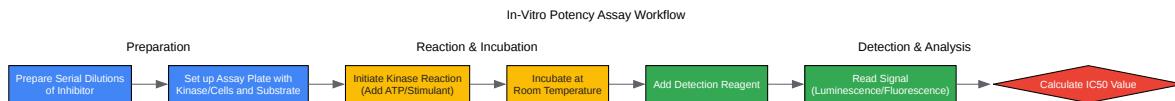
Visualizing Key Pathways and Workflows

To further elucidate the context of FLT3 inhibition, the following diagrams, generated using the DOT language, illustrate the FLT3 signaling pathway and a typical experimental workflow for assessing inhibitor potency.



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Caption: A simplified diagram of the FLT3 signaling cascade.



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Caption: A generalized workflow for determining inhibitor potency in vitro.

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